4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol
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Overview
Description
4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol is an organic compound with a complex structure It is characterized by the presence of hydroxyl groups and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with 2-hydroxy-5-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects.
Industry: Used as an intermediate in the production of dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methylbenzophenone
- 2,4-Dihydroxy-6-methylbenzaldehyde
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
Uniqueness
4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
60211-21-4 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-[(2-hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-4-5-15(17)14(6-10)9-13-7-11(2)16(18)12(3)8-13/h4-8,17-18H,9H2,1-3H3 |
InChI Key |
JUARNURQPJWTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=CC(=C(C(=C2)C)O)C |
Origin of Product |
United States |
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